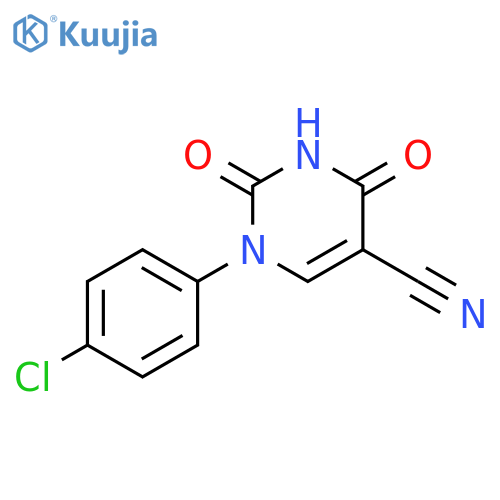Cas no 75837-75-1 (1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile)

75837-75-1 structure
商品名:1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
CAS番号:75837-75-1
MF:C11H6ClN3O2
メガワット:247.637240886688
MDL:MFCD00172907
CID:560459
PubChem ID:2821948
1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
- 1-(4-CHLOROPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBONITRILE
- 1-(4-chlorophenyl)-2,4-dioxopyrimidine-5-carbonitrile
- 5-Pyrimidinecarbonitrile,1-(4-chlorophenyl)-1,2,3,4-tetrahydro-2,4-dioxo-
- MFCD00172907
- CS-0357822
- FT-0679928
- SCHEMBL11245813
- J-503277
- SB60274
- DTXSID90384907
- 5-cyano-1-(4-chlorophenyl)uracil
- AKOS005069413
- Oprea1_865239
- 75837-75-1
- UTWHPUGRDCGNEG-UHFFFAOYSA-N
- 11E-932
- CCG-238474
-
- MDL: MFCD00172907
- インチ: InChI=1S/C11H6ClN3O2/c12-8-1-3-9(4-2-8)15-6-7(5-13)10(16)14-11(15)17/h1-4,6H,(H,14,16,17)
- InChIKey: UTWHPUGRDCGNEG-UHFFFAOYSA-N
- ほほえんだ: N#CC=1C(NC(=O)N(C1)C2=CC=C(Cl)C=C2)=O
計算された属性
- せいみつぶんしりょう: 247.01500
- どういたいしつりょう: 247.0148541g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 429
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 73.2Ų
じっけんとくせい
- ゆうかいてん: 255-258°
- PSA: 78.65000
- LogP: 1.05088
1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile セキュリティ情報
- 危険レベル:IRRITANT
1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile 税関データ
- 税関コード:2933599090
- 税関データ:
中国税関コード:
2933599090概要:
29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM165512-1g |
1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile |
75837-75-1 | 95% | 1g |
$414 | 2023-02-17 | |
| abcr | AB158811-1 g |
1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile |
75837-75-1 | 1g |
€452.10 | 2022-06-11 | ||
| Key Organics Ltd | 11E-932-1MG |
1-(4-chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile |
75837-75-1 | >95% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | 11E-932-100G |
1-(4-chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile |
75837-75-1 | >95% | 100g |
£12375.00 | 2025-02-09 | |
| Key Organics Ltd | 11E-932-5G |
1-(4-chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile |
75837-75-1 | >95% | 5g |
£990.00 | 2025-02-09 | |
| Key Organics Ltd | 11E-932-25G |
1-(4-chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile |
75837-75-1 | >95% | 25g |
£3630.00 | 2025-02-09 | |
| abcr | AB158811-500 mg |
1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile |
75837-75-1 | 500MG |
€346.00 | 2022-06-11 | ||
| Key Organics Ltd | 11E-932-50G |
1-(4-chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile |
75837-75-1 | >95% | 50g |
£6600.00 | 2025-02-09 | |
| Key Organics Ltd | 11E-932-10MG |
1-(4-chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile |
75837-75-1 | >95% | 10mg |
£63.00 | 2025-02-09 | |
| abcr | AB158811-1g |
1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile; . |
75837-75-1 | 1g |
€587.80 | 2024-04-16 |
1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile 関連文献
-
Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
-
Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
-
Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
75837-75-1 (1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile) 関連製品
- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:75837-75-1)1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

清らかである:99%
はかる:1g
価格 ($):324.0